Ethyl 4-bromo-3-(methylthio)benzoate
Description
Ethyl 4-bromo-3-(methylthio)benzoate is a brominated aromatic ester featuring a methylthio (-SMe) substituent at the 3-position and a bromine atom at the 4-position of the benzoate ring. This compound belongs to the broader class of substituted benzoate esters, which are widely utilized in pharmaceutical and agrochemical research due to their structural versatility and reactivity.
Properties
Molecular Formula |
C10H11BrO2S |
|---|---|
Molecular Weight |
275.16 g/mol |
IUPAC Name |
ethyl 4-bromo-3-methylsulfanylbenzoate |
InChI |
InChI=1S/C10H11BrO2S/c1-3-13-10(12)7-4-5-8(11)9(6-7)14-2/h4-6H,3H2,1-2H3 |
InChI Key |
YFIIOKUDUOMXKT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)Br)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-bromo-3-(methylthio)benzoate can be synthesized through several synthetic routes. One common method involves the bromination of ethyl 3-(methylthio)benzoate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide. The reaction is carried out under controlled conditions to ensure selective bromination at the para position .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-3-(methylthio)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide yields ethyl 4-methoxy-3-(methylthio)benzoate, while oxidation with hydrogen peroxide produces ethyl 4-bromo-3-(methylsulfonyl)benzoate .
Scientific Research Applications
Ethyl 4-bromo-3-(methylthio)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-bromo-3-(methylthio)benzoate involves its interaction with specific molecular targets. The bromine atom and methylthio group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. For instance, the bromine atom can undergo nucleophilic substitution, while the methylthio group can be oxidized or reduced, affecting the compound’s overall properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Ethyl 4-bromo-3-(methylthio)benzoate can be compared to the following compounds based on substituent patterns, applications, and research findings:
Key Comparative Insights:
Substituent Effects on Bioactivity: Bromine and methylthio groups in this compound may enhance binding to biological targets (e.g., enzymes, receptors) compared to non-halogenated analogues. For instance, ethyl 4-(carbamoylamino)benzoate derivatives demonstrated selective inhibition of aquaporin-3/7, suggesting that halogenation could modulate target specificity . In contrast, ethyl 3-(methylthio)propanoate lacks aromaticity but is critical in food chemistry for its odor activity value (OAV > 1,000 in pineapples), highlighting the role of sulfur in volatility and sensory properties .
Reactivity: The methylthio group may participate in redox reactions or coordinate with metal ions, unlike carbamoylamino or dimethylamino substituents, which are more polar and electron-donating .
Applications: Pharmaceuticals: Brominated benzoates are often intermediates in synthesizing kinase inhibitors or antimicrobial agents, whereas ethyl 3-(methylthio)propanoate is primarily a flavor additive . Material Science: Ethyl 4-(dimethylamino)benzoate outperforms methacrylate analogues in resin cements, achieving higher conversion degrees (68% vs. 42%), suggesting that benzoate esters with electron-donating groups enhance polymerization efficiency .
Data Table: Comparative Physicochemical Properties
| Property | This compound | Ethyl 3-(Methylthio)Propanoate | Ethyl 4-(Dimethylamino)Benzoate |
|---|---|---|---|
| Molecular Weight (g/mol) | ~289 | 164 | 193 |
| logP (Predicted) | ~4.0 | 1.8 | 2.5 |
| Key Functional Groups | Br, -SMe, benzoate | -SMe, propanoate | -NMe2, benzoate |
| Applications | Drug intermediates | Flavor compound | Polymer co-initiator |
| Bioactivity Example | Potential enzyme inhibitor | Odorant (OAV > 1,000) | Resin cement accelerator |
| References |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
